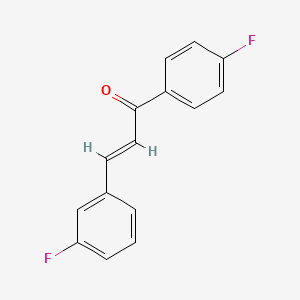
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H10F2O and its molecular weight is 244.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a fluorinated chalcone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and various case studies highlighting its efficacy.
Chemical Structure and Synthesis
The compound belongs to the chalcone family, characterized by a central enone structure with two aromatic rings. The presence of fluorine atoms enhances its biological properties by increasing lipophilicity and altering electronic characteristics.
Synthesis Method:
The synthesis typically involves the condensation of 3-fluorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent to yield the desired product in high purity.
Anticancer Properties
Recent studies have indicated that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that a related chalcone hybrid suppressed melanoma cell progression by inducing cell cycle arrest and apoptosis. The mechanism involved modulation of cyclin-dependent proteins and activation of caspase pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A2058 Melanoma | 12.5 | G2/M arrest, apoptosis |
| Study 2 | BLM Melanoma | 15.0 | Mitochondrial dysfunction, caspase activation |
These findings suggest that this compound may share similar mechanisms due to its structural similarities with other active chalcones.
Case Studies and Research Findings
- Antiproliferative Mechanism : A study focusing on a related compound demonstrated that it induced apoptosis in melanoma cells through mitochondrial dysfunction and activation of caspases . The release of cytochrome c into the cytosol was noted, leading to a cascade of apoptotic events.
- Structural Analysis : Structural studies utilizing X-ray crystallography have provided insights into the molecular conformation of this compound. The compound exhibits a non-planar structure due to the dihedral angle between the aromatic rings, which may influence its biological interactions .
- Electrophilic Activity : Recent advancements in drug discovery have highlighted the role of electrophilic compounds in inducing ferroptosis, a form of regulated cell death distinct from apoptosis. Chalcones like this compound could potentially be developed into novel therapeutic agents targeting specific cancer pathways .
Eigenschaften
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOGPZYAKOBUEO-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














